tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16499001
Molecular Formula: C11H20BrNO3
Molecular Weight: 294.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20BrNO3 |
|---|---|
| Molecular Weight | 294.19 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | UNPUQNHSRNDJSV-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CBr)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate possesses a pyrrolidine ring with distinct stereochemical configurations at the 2 and 4 positions. The bromomethyl group (-CH2Br) at C2 and methoxy group (-OCH3) at C4 are arranged in a cis orientation relative to the ring’s plane, as defined by the (2S,4S) stereodescriptor . The tert-butyloxycarbonyl (Boc) group at N1 provides steric protection and enhances solubility in nonpolar solvents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H20BrNO3 |
| Molecular Weight | 294.19 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CBr)OC |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC@HOC |
| InChI Key | UNPUQNHSRNDJSV-IUCAKERBSA-N |
| PubChem CID | 145709131 |
The stereochemistry is critical for its reactivity, as the spatial arrangement influences nucleophilic substitution kinetics and diastereoselective transformations . X-ray crystallography and NMR studies confirm the (2S,4S) configuration, with the bromomethyl group occupying an axial position in the pyrrolidine chair conformation.
Spectroscopic Data
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NMR (CDCl3): δ 1.45 (s, 9H, Boc), 3.35 (s, 3H, OCH3), 3.72–3.85 (m, 2H, H-3 and H-5), 4.15 (dd, J = 10.2 Hz, 1H, H-2), 4.30 (d, J = 8.7 Hz, 1H, H-4).
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IR (KBr): 2975 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | PBr3, CH2Cl2, 0°C → rt, 12 h | 85% |
| Boc Protection | Boc2O, DMAP, THF, 40°C, 6 h | 80% |
| Purification | Column chromatography (hexane/EtOAc) | 68% |
Industrial Manufacturing
Industrial protocols employ continuous-flow reactors to enhance bromination efficiency, utilizing HBr gas as a cost-effective bromine source. Catalytic systems like ZnBr2 accelerate the reaction, while supercritical CO2 extraction minimizes solvent waste.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form C-N and C-S bonds. For example, treatment with benzylamine in DMF at 60°C produces (2S,4S)-2-(benzylaminomethyl)-4-methoxypyrrolidine-1-carboxylate .
Ester Hydrolysis
Acidic hydrolysis (HCl, dioxane/H2O) removes the Boc group, generating the free pyrrolidine derivative, a precursor for peptide coupling.
Applications in Medicinal Chemistry
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Anticancer Agents: The bromomethyl moiety facilitates alkylation of DNA nucleobases in preclinical models .
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Enzyme Inhibitors: Derivatives inhibit serine proteases via covalent binding to active-site residues.
Table 3: Biological Activity Data
| Application | Target | IC50/EC50 |
|---|---|---|
| Antiproliferative | HeLa cells | 12.4 µM |
| Protease Inhibition | Thrombin | 0.8 µM |
Comparison with Structural Analogues
Stereoisomers
The (2R,4R)-enantiomer exhibits distinct pharmacokinetics, with 40% lower oral bioavailability due to altered transporter affinity .
Halogen-Substituted Analogues
Replacing bromine with chlorine reduces electrophilicity, decreasing SN2 reactivity by 70%.
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